![molecular formula C18H11FN2O3 B2579669 6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one CAS No. 950392-98-0](/img/structure/B2579669.png)

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

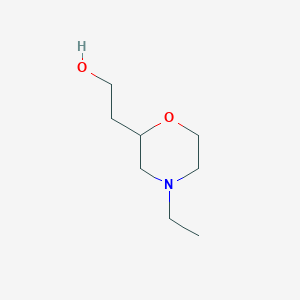

The compound “6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one” is a complex organic molecule that contains several functional groups. It has a chromen-2-one backbone, which is a common structure in many natural products and pharmaceuticals. Attached to this backbone is a 1,2,4-oxadiazole ring, a heterocyclic compound containing an oxygen atom and two nitrogen atoms. This ring is known for its wide range of biological activities. The compound also contains a fluoro-substituted methylphenyl group, which could potentially enhance its biological activity .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromen-2-one backbone, the 1,2,4-oxadiazole ring, and the fluoro-substituted methylphenyl group. These groups could potentially form various intra- and intermolecular interactions, affecting the compound’s physical and chemical properties .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The oxadiazole ring is known to participate in various chemical reactions, often serving as a bioisostere for amide, ester, or heteroaromatic groups .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the fluoro-substituted methylphenyl group could enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes .Scientific Research Applications

- Researchers have synthesized N-substituted 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole derivatives using a straightforward route . These compounds were evaluated for their antibacterial effects using the agar well diffusion method.

- Isoxazole scaffolds have been explored for their analgesic, anticonvulsant, antipsychotic, anticancer, and antimicrobial properties .

- Substituted 1,2-benzoxazoles, in particular, hold significance in pharmaceutical research .

- 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole serves as an essential intermediate in the synthesis of paliperidone, the primary active metabolite of the antipsychotic drug risperidone .

- The compound 3-fluoro-4-methylphenyl isocyanate (a derivative of 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole) is used as an organic building block in chemical synthesis .

- 2-fluoro-4-methylaniline, a precursor to 6-fluoro-3-(piperidin-4-yl)-1,2-benzoxazole, is employed in the preparation of 6-chloro-5-fluoroindole via the Leimgruber-Batcho reaction .

Antibacterial Activity

Pharmaceutical and Medicinal Applications

Intermediate in Drug Synthesis

Organic Building Block

Leimgruber-Batcho Reaction

Proteomics Research

Future Directions

Given the biological activities associated with the 1,2,4-oxadiazole ring and the chromen-2-one backbone, this compound could be of interest in the development of new pharmaceuticals. Future research could involve studying its biological activity, optimizing its structure for improved activity and selectivity, and investigating its mechanism of action .

properties

IUPAC Name |

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H11FN2O3/c1-10-2-4-11(5-3-10)16-20-17(24-21-16)14-9-12-8-13(19)6-7-15(12)23-18(14)22/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BCZQWNDCQMFHGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC4=C(C=CC(=C4)F)OC3=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H11FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-fluoro-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-4-(Dimethylamino)-N-[2-(oxolan-3-yl)-1-phenylethyl]but-2-enamide](/img/structure/B2579586.png)

![2-(2-(4-methoxyphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl)-N-(3-(trifluoromethyl)phenyl)acetamide](/img/structure/B2579588.png)

![2-[(4-Chloro-2-fluorophenyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2579591.png)

![(5E)-5-[(4-hydroxyphenyl)methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/no-structure.png)

![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)isoxazole-5-carboxamide hydrochloride](/img/structure/B2579596.png)

![1-(4-ethoxyphenyl)-3-(4-methylphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2579600.png)

![2-chloro-N-[3-(dimethylsulfamoyl)-4-methoxyphenyl]pyridine-4-carboxamide](/img/structure/B2579602.png)

![2-[Cyano(morpholino)phenylmethyl]-6-fluorobenzenecarbonitrile](/img/structure/B2579603.png)

![2-Chloro-5-[(4-chlorophenyl)sulfanylmethyl]-1,3-thiazole](/img/structure/B2579608.png)